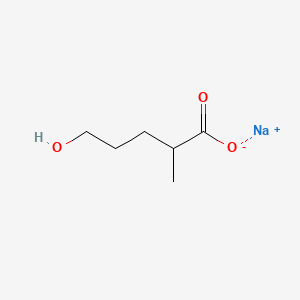
Sodium5-hydroxy-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-hydroxy-2-methylpentanoate is an organic compound with the molecular formula C6H11NaO3 It is a sodium salt derivative of 5-hydroxy-2-methylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxy-2-methylpentanoate typically involves the neutralization of 5-hydroxy-2-methylpentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: On an industrial scale, the production of sodium 5-hydroxy-2-methylpentanoate can be achieved through a continuous process where 5-hydroxy-2-methylpentanoic acid is continuously fed into a reactor containing sodium hydroxide solution. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-hydroxy-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 5-keto-2-methylpentanoate or 5-carboxy-2-methylpentanoate.
Reduction: 5-hydroxy-2-methylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Sodium 5-hydroxy-2-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its role as a metabolic intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of sodium 5-hydroxy-2-methylpentanoate involves its interaction with specific molecular targets and pathways. As a metabolic intermediate, it can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Sodium 5-hydroxy-2-methylhexanoate: Similar structure with an additional carbon in the chain.
Sodium 5-hydroxy-2-methylbutanoate: Similar structure with one less carbon in the chain.
Sodium 5-hydroxy-2-methylpentanoate: Similar structure with different functional groups.
Uniqueness: Sodium 5-hydroxy-2-methylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylate groups make it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C6H11NaO3 |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;5-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-5(6(8)9)3-2-4-7;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
GQDOHEVWHDLZTQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















